7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This specific compound features a bromine atom at the 7th position, a methyl group at the 5th position, and a carbonyl group at the 3rd position of the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry and organic synthesis.
This compound can be classified under heterocyclic compounds due to its unique ring structure. It is often synthesized through various organic reactions, primarily involving cyclization techniques. The presence of halogen (bromine) and carbonyl functionalities enhances its reactivity and potential applications in drug development and other scientific fields.
The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one typically involves several methods, with one common approach being the cyclization of o-hydroxyacetophenones under basic conditions.
The molecular structure of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one can be represented as follows:
This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, one bromine atom, and one oxygen atom.
The compound's molecular weight is approximately 229.08 g/mol. The structural formula reflects its classification as a substituted benzofuran derivative.
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with various biological molecules. It has been shown to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells.
Studies indicate that this compound may induce apoptosis in cancer cells by activating certain signaling pathways. Its ability to bind selectively to proteins and enzymes suggests potential therapeutic applications in oncology and other fields.
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one typically appears as a solid with a characteristic melting point that varies based on purity and synthesis method.
The compound exhibits notable stability under standard laboratory conditions but can react under specific circumstances due to the presence of reactive functional groups like bromine and carbonyl.
Relevant data includes:
The unique properties of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one make it valuable in several scientific domains:
The construction of the 2,3-dihydrobenzofuran-3-one scaffold in 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one (C₉H₇BrO₂; CAS 1153450-24-8 or 150357-72-5) primarily relies on intramolecular Friedel-Crafts acylation or transition-metal-catalyzed cyclizations. The ortho-substitution pattern of the bromo and methyl groups necessitates precise regiocontrol during ring closure. Intramolecular cyclization of 2-(2-bromo-4-methylphenoxy)acetic acid derivatives under acidic conditions (e.g., polyphosphoric acid) yields the dihydrobenzofuranone core at 120–140°C, though with moderate efficiency (60–65% yield). Metal-catalyzed methods employing palladium or copper catalysts enable cyclization at lower temperatures (80–100°C), improving yields to 75–85% by minimizing decarboxylation or halogen loss side reactions. Microwave assistance further optimizes this process (discussed in §1.3) [1] [6].
Table 1: Cyclization Methods for Dihydrobenzofuranone Core Synthesis
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Limitation |
---|---|---|---|---|
Friedel-Crafts Acylation | Polyphosphoric Acid | 120–140 | 60–65 | Dehydration impurities |
Pd-Catalyzed Cyclization | Pd(OAc)₂/XPhos | 80–90 | 75–80 | Halogen scrambling risk |
Cu-Mediated Cyclization | CuI/1,10-phenanthroline | 85–100 | 80–85 | Substrate-dependent homogeneity |
Free radical cascades enable access to complex benzofuran derivatives from acyclic precursors, though applications for 7-bromo-5-methyl variants remain underexplored. AIBN-initiated radical cyclizations of bromo-allyloxyaryl systems generate dihydrofuran intermediates that tautomerize to the 3-one structure. Tributyltin hydride (Bu₃SnH)-mediated reactions achieve cyclization at 80°C in benzene, with yields highly dependent on halogen stability. Recent advances employ photoredox catalysis to generate radicals under milder conditions, minimizing premature bromo-group reduction—a key limitation in standard methods. For 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one, radical pathways offer a complementary route to electrophilic cyclization, particularly for C5-methylated precursors where conventional methods suffer from steric hindrance [1] [6] [8].
Table 2: Radical Cyclization Parameters for Benzofuranone Synthesis
Radical Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Bromo Integrity Preservation |
---|---|---|---|---|---|
AIBN/Bu₃SnH | Benzene | 80 | 6–8 | 50–65 | Moderate (≤70%) |
Et₃B/O₂ | Toluene | 60 | 4 | 55–70 | High (≥90%) |
Photoredox (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | MeCN/H₂O | 25 | 3 | 68–75 | Excellent (≥95%) |
Installing the bromo and methyl groups at C7 and C5 positions requires strategic sequence control to avoid regioisomer contamination. Two dominant approaches exist:
Notably, ortho-bromination kinetics show a 15-fold rate enhancement when using Lewis acid catalysts like AlCl₃ due to carbonyl polarization, though this requires rigorous anhydrous conditions to prevent hydrolysis. Methylation regiochemistry is confirmed by ¹H-NMR coupling patterns: C5-methyl appears as a singlet (δ 2.28 ppm), while C6-methyl shows meta-coupling (J = 1.5–2.0 Hz) with H7.
Table 4: Regioselective Functionalization Comparison
Strategy | Reagent/Conditions | Regioselectivity (7-Br:6-Br) | Yield (%) | Key Advantage |
---|---|---|---|---|
Early-stage bromination | Br₂/CCl₄, 0°C | >95:5 | 60–70 | Avoids lactone sensitivity |
Late-stage bromination | NBS/DMF, 25°C | 85:15 | 75–80 | Shorter synthetic sequence |
Late-stage w/Lewis acid | NBS/AlCl₃/DCE, −10°C | >99:1 | 82–88 | Optimal for isomer-sensitive applications |
C-Methylation | (CH₃O)₂SO₂/K₂CO₃/acetone, reflux | >98% C5-selectivity | 90–95 | Compatible with bromo substituents |
Solid-phase synthesis (SPS) offers theoretical advantages for benzofuranone libraries but faces adaptation challenges for 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one due to halogen sensitivity.
Critical metrics comparison:Table 5: Solid-Phase vs. Solution-Phase Synthesis Performance
Parameter | Solution-Phase | Solid-Phase | Industrial Relevance |
---|---|---|---|
Yield (over 3 steps) | 65–75% | 40–60% | Solution preferred |
Purity (crude product) | 80–85% | >90% after cleavage | SPS advantageous |
Scalability | Kilogram-scale demonstrated | Milligram-scale only | Solution exclusive |
Bromination Efficiency | >95% conversion | 70–80% (resin access limitation) | Solution superior |
Byproduct Removal | Requires chromatography | Filtration/resin washing | SPS advantageous |
SPS remains viable for micro-scale diversification (e.g., generating 5-methyl analogs with halogens at C6 or C7), but solution-phase dominates bulk production due to superior cost-efficiency and established cold-chain logistics for product stability (as highlighted by BLD Pharmatech’s storage protocols) [1] [6].
Comprehensive Compound Table
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8